2-Chloro-5-Fluoropyridine-3-carbaldehyde is an aromatic compound characterized by its molecular formula and a molecular weight of 159.55 g/mol. The structure features a pyridine ring substituted with chlorine and fluorine atoms, alongside a carbaldehyde functional group. This compound is a solid at room temperature, exhibiting a density of approximately 1.444 g/cm³ . Its unique combination of halogen substitutions contributes to its reactivity and utility in various chemical applications.
Fluorinated pyridines, including 2-Chloro-5-Fluoropyridine-3-carbaldehyde, exhibit notable biological activities. They are often utilized in the development of pharmaceuticals due to their ability to interact with biological targets effectively. The presence of fluorine enhances lipophilicity and metabolic stability, making these compounds suitable for drug design . Additionally, studies indicate that such compounds may possess antimicrobial properties, although specific biological assays for this compound may be limited.
The synthesis of 2-Chloro-5-Fluoropyridine-3-carbaldehyde can be achieved through several methods:
2-Chloro-5-Fluoropyridine-3-carbaldehyde finds applications across various fields:
Studies on the interactions of 2-Chloro-5-Fluoropyridine-3-carbaldehyde focus on its reactivity with various nucleophiles and electrophiles. The compound's electrophilic nature due to the carbonyl group allows it to engage in nucleophilic addition reactions, while the halogen substituents influence its reactivity profile significantly. Interaction studies often aim to elucidate mechanisms that could lead to new synthetic pathways or novel compounds with enhanced biological activity .
Several compounds share structural similarities with 2-Chloro-5-Fluoropyridine-3-carbaldehyde. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Chloro-5-fluoroisonicotinaldehyde | 38186-84-4 | 0.86 |
| 2-Chloro-5-fluoronicotinonitrile | 791644-48-9 | 0.76 |
| 1-(5-Fluoropyridin-3-yl)ethanone | 342602-55-5 | 0.71 |
| 5-Bromo-2-chloronicotinaldehyde | 228251-24-9 | 0.72 |
| 2-Chloro-6-methoxynicotinaldehyde | 95652-80-5 | 0.68 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of chlorine and fluorine substitutions in 2-Chloro-5-Fluoropyridine-3-carbaldehyde distinguishes it from these analogs, influencing its reactivity and potential applications in synthetic chemistry and medicinal development .